molecular formula C6H8F2O2 B582325 Methyl 3,3-difluorocyclobutane-1-carboxylate CAS No. 1234616-13-7

Methyl 3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B582325
CAS No.: 1234616-13-7
M. Wt: 150.125
InChI Key: KXPLKLQVORGLGC-UHFFFAOYSA-N
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Description

Methyl 3,3-difluorocyclobutane-1-carboxylate is a chemical compound with the molecular formula C₆H₈F₂O₂. It is a derivative of cyclobutane, featuring two fluorine atoms attached to the third carbon and a carboxylate ester group at the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3-difluorocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the difluoro group, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3-difluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3,3-difluorocyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3,3-difluorocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to the inhibition of the NS5A protein, which is essential for viral replication. The compound binds to the protein, disrupting its function and thereby inhibiting the replication process.

Comparison with Similar Compounds

  • Methyl 3,3-difluorocyclobutanecarboxylate
  • Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester
  • 3,3-Difluorocyclobutanecarboxylic acid methyl ester

Comparison: Methyl 3,3-difluorocyclobutane-1-carboxylate is unique due to the presence of two fluorine atoms on the cyclobutane ring, which imparts distinct chemical and physical properties. Compared to other cyclobutane derivatives, this compound exhibits enhanced stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

methyl 3,3-difluorocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-10-5(9)4-2-6(7,8)3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPLKLQVORGLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717785
Record name Methyl 3,3-difluorocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-13-7
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-difluorocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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